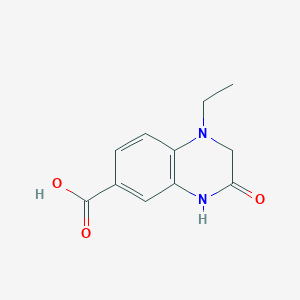

1-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Description

1-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS: 1031655-17-0) is a quinoxaline derivative with a fused bicyclic structure featuring an ethyl group at position 1 and a ketone group at position 3. Its molecular formula is C₁₁H₁₂N₂O₃, with a molecular weight of 220.23 g/mol . This compound has garnered attention for its antiproliferative activity, primarily through inhibition of tubulin polymerization, making it a candidate for cancer therapeutics . Its stereochemical variant, (2R)-2-ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, has also been characterized, highlighting the role of chirality in biological activity .

Properties

IUPAC Name |

1-ethyl-3-oxo-2,4-dihydroquinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-13-6-10(14)12-8-5-7(11(15)16)3-4-9(8)13/h3-5H,2,6H2,1H3,(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCICAFZRSLIFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(=O)NC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material

- Phenylalanine derivatives serve as the key starting materials. These are represented by the general formula (I), where substituents on the aromatic ring and side chains can vary but are typically hydrogen, hydroxyl, or lower alkoxyl groups.

- The 1-ethyl substituent is introduced via alkylation or by using an ethyl-substituted phenylalanine derivative.

Cyclization Reaction

- The phenylalanine derivative reacts with formaldehyde (37-40% formalin) or paraformaldehyde in the presence of a strong acid catalyst.

- Unlike traditional methods that use hydrochloric acid (which can generate mutagenic bis(chloromethyl)ether), safer acids such as sulfuric acid or hydrobromic acid are preferred.

- The acid concentration for sulfuric acid ranges from 0.001 to 12 N (preferably 0.01 to 1 N), and for hydrobromic acid, 20 to 50% solutions are used.

- The reaction temperature is maintained between 40°C and 100°C, with an optimal range of 50°C to 80°C to balance reaction rate and minimize racemization.

- Reaction times vary from 0.5 to 36 hours, typically completing within 3 to 12 hours.

Reaction Conditions and Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Acid Catalyst | Sulfuric acid (0.001–12 N) or Hydrobromic acid (20–50%) | Safer alternatives to hydrochloric acid |

| Formaldehyde Equivalents | 1 to 10 equivalents (preferably 1.5 to 2) | Based on phenylalanine derivative |

| Temperature | 40–100°C (preferably 50–80°C) | Higher temperatures speed reaction but increase racemization |

| Reaction Time | 0.5–36 hours (generally 3–12 hours) | Longer at lower temperatures |

Product Isolation and Purification

- The product is generally obtained as a salt (sulfate or hydrobromide).

- To isolate the free acid form, the salt is dissolved or suspended in an alkaline aqueous solution, then neutralized with acid.

- Purification methods include filtration, extraction, washing, drying, concentration, recrystallization, and chromatography.

- Optical purity is assessed by high-performance liquid chromatography (HPLC), often using chiral columns such as SUMICHIRAL OA-5000(L).

Advantages of the Method

- Avoids formation of mutagenic by-products by using sulfuric or hydrobromic acid instead of hydrochloric acid.

- Provides a safer and scalable route for producing tetrahydroisoquinoline-3-carboxylic acid derivatives.

- Allows control over optical purity by optimizing reaction temperature and time.

- The method is versatile for various substituents on the phenylalanine derivative, enabling synthesis of diverse analogs.

Research Findings and Notes

- The reaction mechanism follows the Pictet-Spengler condensation pathway, forming the tetrahydroisoquinoline ring system.

- Use of hydrochloric acid leads to bis(chloromethyl)ether formation, a known carcinogen, which is avoided in this method.

- Optical purity of the product can range from 50 to 85% enantiomeric excess (ee) when using L-phenylalanine as substrate; racemization increases at higher temperatures.

- The product serves as an intermediate for synthesizing N-methyl-D-aspartic acid receptor antagonists and other pharmacologically active compounds.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome | Remarks |

|---|---|---|---|

| 1. Starting Material | Phenylalanine derivative (with R groups) | Substrate for cyclization | Synthesized as per literature (JACS, 1951) |

| 2. Cyclization | Formaldehyde (1.5–2 eq), H2SO4 (0.01–1 N) or HBr (20–50%) | Formation of tetrahydroisoquinoline salt | Pictet-Spengler reaction |

| 3. Reaction Control | 50–80°C, 3–12 hours | Optimal balance of yield and stereochemistry | Avoids racemization |

| 4. Isolation | Neutralization with alkali, purification | Free acid or salt form isolated | Purification by crystallization/chromatography |

| 5. Characterization | HPLC with chiral column | Optical purity determination | Ensures product quality |

This preparation method is well-documented in patent literature and organic chemistry journals, highlighting a safe, efficient, and scalable approach to synthesizing 1-ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid and related derivatives. The avoidance of mutagenic by-products and the control over stereochemistry make this process suitable for pharmaceutical intermediate production.

Chemical Reactions Analysis

1-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxyquinoxaline derivatives.

Substitution: The compound can undergo substitution reactions, where different substituents replace the hydrogen atoms on the quinoxaline ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variants and Key Properties

Pharmacological and Functional Differences

- Tubulin Inhibition: The parent compound (1031655-17-0) demonstrates potent tubulin polymerization inhibition, attributed to its ethyl and oxo groups stabilizing interactions with tubulin's colchicine-binding site .

- Solubility and Bioavailability : The 1-ethyl-3-methyl-2-oxo derivative (852933-91-6) exhibits improved solubility in organic solvents (e.g., DMSO), suggesting better cell permeability . The base compound (702669-54-3), lacking substituents, is less lipophilic and may face bioavailability challenges.

- Stereochemical Impact : The (2R)-enantiomer of the parent compound (C₁₁H₁₂N₂O₃) has a predicted collision cross-section (CCS) of 139.8 Ų for [M+H]+ ions, which may influence its pharmacokinetic profile compared to racemic mixtures .

Biological Activity

1-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS Number: 1031655-17-0) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 220.22 g/mol. The compound features a tetrahydroquinoxaline core which is significant for its biological activity.

1. Anti-inflammatory Properties

Research indicates that derivatives of tetrahydroquinoline structures exhibit anti-inflammatory effects . A study highlighted that certain tetrahydroquinoline derivatives demonstrated significant inhibition of pro-inflammatory cytokines in animal models of inflammation . This suggests that this compound may also possess similar anti-inflammatory capabilities.

2. Analgesic Effects

Chiral tetrahydroquinoline derivatives have been investigated for their analgesic properties . One study reported that these compounds could serve as effective anti-hyperalgesic agents in models of chronic pain . The mechanism appears to involve modulation of pain pathways, which may be relevant for this compound.

3. Antioxidant Activity

The antioxidant potential of this compound has been inferred from studies on related structures. Antioxidants are crucial for protecting cells from oxidative stress and associated diseases. The presence of specific functional groups in the structure may enhance its ability to scavenge free radicals .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various biological targets:

- Cytokine Modulation : Influencing the release and activity of inflammatory cytokines.

- Receptor Interaction : Potentially interacting with pain receptors to modulate pain perception.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the tetrahydroquinoline family:

| Study Reference | Findings |

|---|---|

| Demonstrated anti-hyperalgesic effects in animal models. | |

| Discussed the synthesis and biological significance of tetrahydroquinoline derivatives. |

These findings suggest that further exploration into this compound could yield valuable insights into its therapeutic potential.

Q & A

Basic: What are the optimal synthetic routes for 1-ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves multi-step protocols, including cyclization and functional group introduction. For example, ethyl-substituted intermediates (e.g., ethyl-3-oxo-3-phenylpropanoate) can undergo nucleophilic substitution or condensation reactions with amines to form the tetrahydroquinoxaline core . Continuous flow reactors and automated systems have been reported to enhance purity and yield in analogous syntheses by minimizing side reactions and improving reaction control . Post-synthetic purification via recrystallization or column chromatography is critical for isolating the carboxylic acid derivative.

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm the ethyl group (δ ~1.2–1.4 ppm for CH, δ ~3.5–4.0 ppm for CH) and the quinoxaline backbone (aromatic protons δ ~6.8–8.0 ppm) .

- IR spectroscopy : Peaks at ~1700 cm (C=O stretch of oxo and carboxylic acid groups) and ~2500–3300 cm (broad O-H stretch) are diagnostic .

- X-ray crystallography : Used to resolve the 3D structure of related tetrahydroquinoxaline derivatives, confirming regiochemistry and hydrogen-bonding patterns (e.g., coordination polymers in ) .

Advanced: How does the ethyl group at position 1 influence biological activity and pharmacokinetics?

Methodological Answer:

The ethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. In structure-activity relationship (SAR) studies, N-substituted derivatives (e.g., 3-oxo-tetrahydroquinoxaline analogs) exhibit tubulin polymerization inhibition by occupying hydrophobic pockets in the tubulin dimer interface . Computational docking studies (e.g., using AutoDock Vina) can model these interactions, while pharmacokinetic parameters (e.g., logP, plasma stability) are assessed via HPLC-MS and in vitro assays .

Advanced: What experimental strategies address contradictory bioactivity data across studies?

Methodological Answer:

Contradictions may arise from variations in:

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC values. Standardized protocols (e.g., MTT assays with triplicate replicates) reduce variability .

- Compound purity : Impurities from synthetic byproducts (e.g., unreacted intermediates) can skew results. LC-MS or HPLC purity checks (>95%) are essential .

- Structural analogs : Fluorinated derivatives (e.g., 6-fluoro-tetrahydroquinoxaline) show higher target affinity due to electronegativity, which may explain discrepancies with non-fluorinated analogs .

Advanced: How can computational modeling elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular docking : Predicts binding modes to targets like tubulin (PDB ID: 1SA0). The carboxylic acid group may form hydrogen bonds with β-tubulin residues (e.g., Asn228), while the ethyl group stabilizes hydrophobic interactions .

- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) to evaluate conformational changes in the target protein .

- QSAR models : Relate structural features (e.g., substituent electronegativity, logP) to bioactivity data from high-throughput screens .

Basic: What are common derivatives of this compound, and their research applications?

Methodological Answer:

- Coordination polymers : The carboxylic acid group chelates metal ions (e.g., Zn) to form luminescent MOFs for sensing applications (e.g., Cr detection) .

- Antiproliferative agents : N-Alkylated derivatives (e.g., 1-cyclopropyl analogs) inhibit tubulin polymerization and exhibit nanomolar IC values in cancer cell lines .

- Fluorinated analogs : 6-Fluoro substitutions enhance target binding affinity in enzyme inhibition assays .

Advanced: What strategies improve stability under physiological conditions?

Methodological Answer:

- pH optimization : Buffered solutions (pH 7.4) prevent hydrolysis of the oxo group.

- Structural modifications : Electron-withdrawing groups (e.g., nitro or chloro substituents) at position 6 reduce susceptibility to oxidation, as shown in stability studies of related quinoxalines .

- Encapsulation : Liposomal or cyclodextrin-based delivery systems protect the compound from enzymatic degradation .

Basic: What are recommended handling and storage protocols?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Work under fume hoods to prevent inhalation of fine particles .

- Storage : Store in airtight containers under inert gas (N) at –20°C to prevent oxidation. Desiccants (e.g., silica gel) maintain dryness .

Advanced: How is the compound’s reactivity exploited in heterocyclic chemistry?

Methodological Answer:

The oxo group undergoes nucleophilic substitution with amines or hydrazines to form imine or hydrazone derivatives, useful in synthesizing fused heterocycles (e.g., pyrrolo-quinoxalines) . The carboxylic acid can be esterified (e.g., with SOCl/ROH) or converted to amides for peptide coupling .

Advanced: What analytical methods resolve spectral overlaps in complex mixtures?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Differentiates overlapping proton signals in crude reaction mixtures .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] = 249.0874 for CHNO) .

- X-ray photoelectron spectroscopy (XPS) : Identifies oxidation states of heteroatoms in coordination polymers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.